molecular formula C25H34N4O3 B2942324 Mutant IDH1-IN-4 CAS No. 1416270-18-2

Mutant IDH1-IN-4

Número de catálogo B2942324
Número CAS: 1416270-18-2
Peso molecular: 438.572
Clave InChI: GNDMXEAGAZOBEM-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mutations in the isocitrate dehydrogenase (IDH) genes are frequently found in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer. Mutant IDH1-IN-4 is a small molecule inhibitor that has been developed to target mutant IDH1 enzymes.

Aplicaciones Científicas De Investigación

Mutant Mutant IDH1-IN-41-IN-4 has been extensively studied in preclinical models of Mutant IDH1-IN-41-mutant cancers. In vitro studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the production of 2-HG by mutant Mutant IDH1-IN-41 enzymes, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the growth of Mutant IDH1-IN-41-mutant tumors, both alone and in combination with other therapies.

Mecanismo De Acción

Mutant Mutant IDH1-IN-41-IN-4 is a competitive inhibitor of mutant Mutant IDH1-IN-41 enzymes. It binds to the active site of the enzyme and prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is necessary for the production of 2-HG. By inhibiting the production of 2-HG, Mutant Mutant IDH1-IN-41-IN-4 can restore normal cellular metabolism and reduce the growth and survival of Mutant IDH1-IN-41-mutant cancer cells.
Biochemical and Physiological Effects
Mutant Mutant IDH1-IN-41-IN-4 has been shown to have selective activity against Mutant IDH1-IN-41-mutant cancer cells, with little to no effect on normal cells. In addition to its anti-tumor effects, Mutant Mutant IDH1-IN-41-IN-4 has also been shown to improve the differentiation of Mutant IDH1-IN-41-mutant cells, which may have implications for the treatment of certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Mutant Mutant IDH1-IN-41-IN-4 is its selectivity for Mutant IDH1-IN-41-mutant cancer cells. This allows for targeted therapy that minimizes toxicity to normal cells. However, one limitation of Mutant Mutant IDH1-IN-41-IN-4 is its poor solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the development and use of Mutant Mutant IDH1-IN-41-IN-4. One direction is the development of more potent and selective inhibitors of mutant Mutant IDH1-IN-41 enzymes. Another direction is the exploration of combination therapies that can enhance the anti-tumor effects of Mutant Mutant IDH1-IN-41-IN-4. Additionally, there is a need for further research into the mechanisms of action of Mutant Mutant IDH1-IN-41-IN-4 and the role of 2-HG in cancer development and progression. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Mutant Mutant IDH1-IN-41-IN-4 in patients with Mutant IDH1-IN-41-mutant cancers.

Métodos De Síntesis

Mutant Mutant IDH1-IN-41-IN-4 was synthesized using a convergent approach that involved the coupling of two key fragments. The first fragment was synthesized through a Suzuki coupling reaction, while the second fragment was synthesized using a palladium-catalyzed coupling reaction. The two fragments were then coupled together using a copper-catalyzed azide-alkyne cycloaddition reaction. The final product was purified using column chromatography.

Propiedades

IUPAC Name

8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDMXEAGAZOBEM-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1-IN-4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.